

A Technical Guide to *Streptococcus mutans* as a Producer of Mutacin 1140

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mutacin 1140*

Cat. No.: *B1577344*

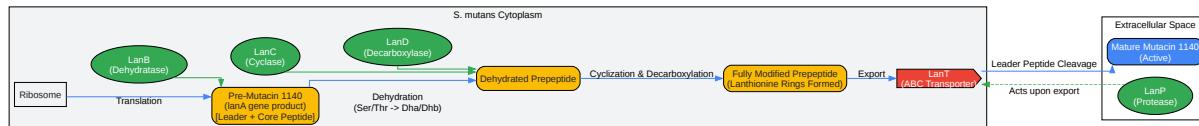
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of *Streptococcus mutans* as a producer of **Mutacin 1140**, a potent lantibiotic with significant antimicrobial properties. It details the biosynthesis, genetic regulation, experimental protocols for production and purification, and quantitative data related to this promising antimicrobial peptide.

Introduction

Streptococcus mutans, a Gram-positive bacterium residing in the human oral cavity, is a primary etiological agent of dental caries.^[1] A key factor in its ability to colonize and dominate the dental biofilm is the production of bacteriocins, known as mutacins.^[1] Among these, the lantibiotic mutacins are particularly notable for their broad spectrum of activity against other Gram-positive bacteria.^{[1][2][3]}


Mutacin 1140, produced by *S. mutans* strain JH1140, is a well-characterized Class I lantibiotic.^{[1][4][5]} Lantibiotics are ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether amino acids such as lanthionine and methyllanthionine.^{[4][6][7]} **Mutacin 1140** exerts its potent bactericidal activity by binding to Lipid II, a crucial precursor in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation and disrupting the cell membrane.^{[4][5][8][9][10]} Its efficacy against pathogenic bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), makes it a subject of considerable interest for therapeutic development.^{[4][11]}

Biosynthesis of Mutacin 1140

The production of **Mutacin 1140** is a complex, multi-step process encoded by a dedicated gene cluster, often referred to as the *lan* operon.^{[4][12]} The biosynthesis follows the general pathway for Class I lantibiotics.

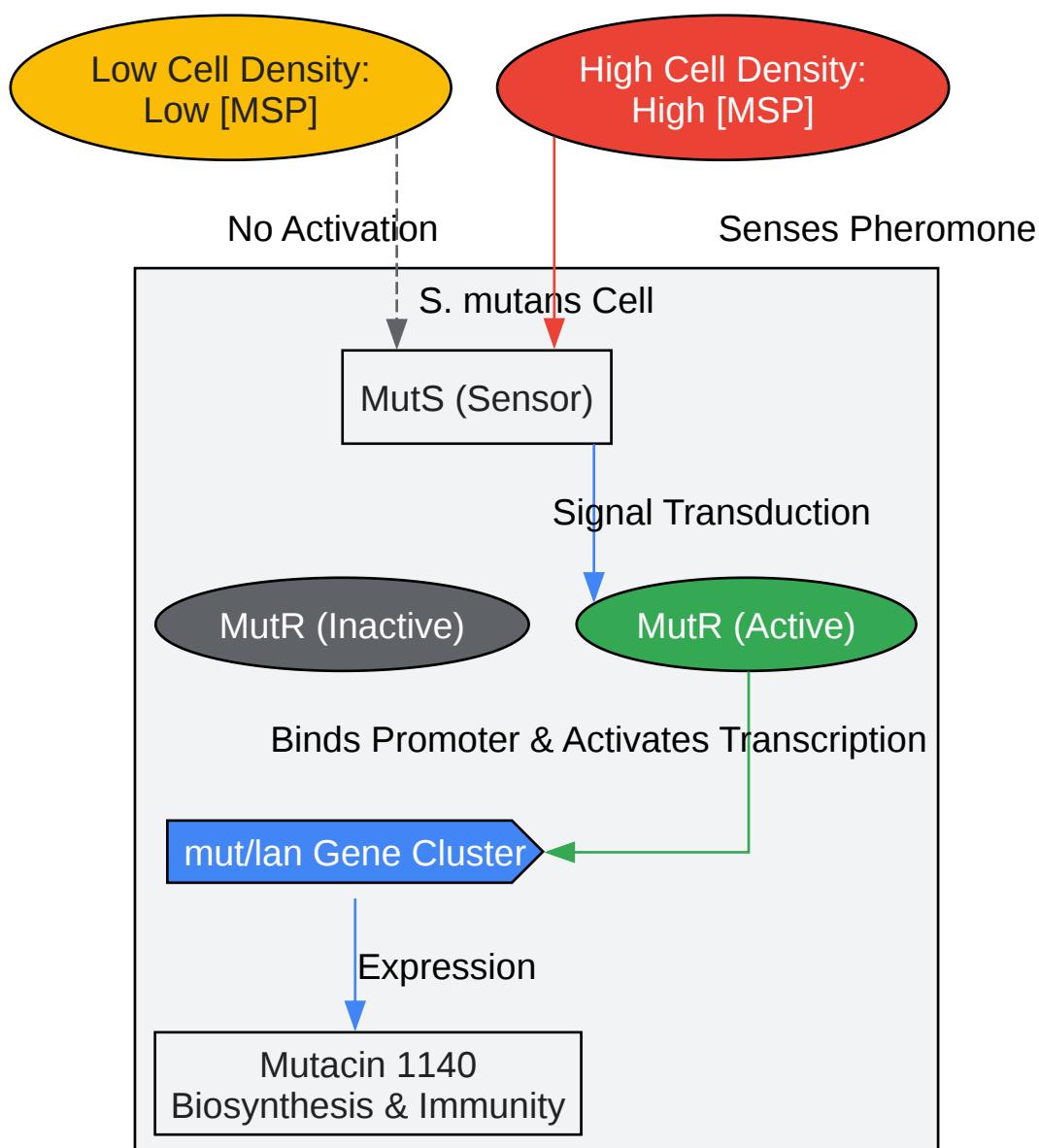
Core Biosynthetic Steps:

- Ribosomal Synthesis of Precursor Peptide (LanA): The process begins with the ribosomal synthesis of a precursor peptide, encoded by the *lanA* gene.^{[4][12][13]} This prepeptide consists of an N-terminal leader sequence and a C-terminal core peptide (propeptide) region.^{[4][14]}
- Post-Translational Modifications (PTMs): The core peptide undergoes extensive enzymatic modifications.
 - Dehydration: A dehydratase enzyme, *LanB*, specifically dehydrates serine and threonine residues within the core peptide to form 2,3-didehydroalanine (Dha) and 2,3-didehydrobutyryne (Dhb), respectively.^{[4][13]}
 - Cyclization: A cyclase enzyme, *LanC*, catalyzes the stereospecific addition of cysteine thiol groups to the dehydrated residues, forming the characteristic thioether cross-links of lanthionine (from Dha) and methyllanthionine (from Dhb).^[4]
 - Decarboxylation: The **Mutacin 1140** operon includes an additional gene, *lanD*, which is essential for the C-terminal decarboxylation of the core peptide, resulting in an aminovinyl-cysteine residue.^[4]
- Transport and Processing:
 - Export: The modified prepeptide is exported from the cell by an ABC-like transporter, *LanT*.^{[4][12]}
 - Leader Peptide Cleavage: Following transport, a dedicated serine protease, *LanP*, which is typically associated with the extracellular side of the membrane, cleaves off the leader peptide to release the mature, biologically active **Mutacin 1140**.^{[4][12]}

[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of **Mutacin 1140**.

Regulation of Mutacin 1140 Production


The production of lantibiotic mutacins, including **Mutacin 1140**, is tightly regulated by a specific quorum-sensing (QS) system known as MutRS.[2][3] This system allows *S. mutans* to coordinate gene expression in a cell-density-dependent manner, launching a concerted antimicrobial attack when a sufficient population is present.[2]

The MutRS Signaling Pathway:

- Pheromone Production: *S. mutans* produces a short signaling peptide pheromone, termed Mutacin Stimulating Peptide (MSP).[2][3]
- Signal Sensing: As the bacterial population density increases, the extracellular concentration of MSP rises. This pheromone is sensed by the MutS protein, which is part of the MutRS system.
- Activation of MutR: The MutR protein is an Rgg-family transcriptional regulator.[1][2] Upon activation by the MSP signal, MutR directly binds to the promoter regions of the lan operon.
- Transcriptional Activation: The binding of activated MutR initiates the transcription of the entire lantibiotic gene cluster, including the structural gene (lanA), modification enzymes

(lanB, lanC, lanD), transporter (lanT), and immunity genes (lanI, lanFEG).[\[1\]](#)[\[2\]](#)[\[12\]](#) MutR is essential for this gene expression; in its absence, mutacin activity is undetectable.[\[1\]](#)

It is important to distinguish the MutRS system from other QS systems in *S. mutans*, such as the ComCDE system, which regulates genetic competence and the production of non-lantibiotic bacteriocins.[\[1\]](#)[\[15\]](#) The MutRS pathway is specifically dedicated to controlling the production of lantibiotic mutacins.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: MutRS quorum-sensing regulatory pathway.

Experimental Protocols

Cultivation of *S. mutans* JH1140 for Mutacin Production

High yields of **Mutacin 1140** are typically obtained from solid or semi-solid media, as production in broth cultures can be unreliable.[13][16]

Protocol:

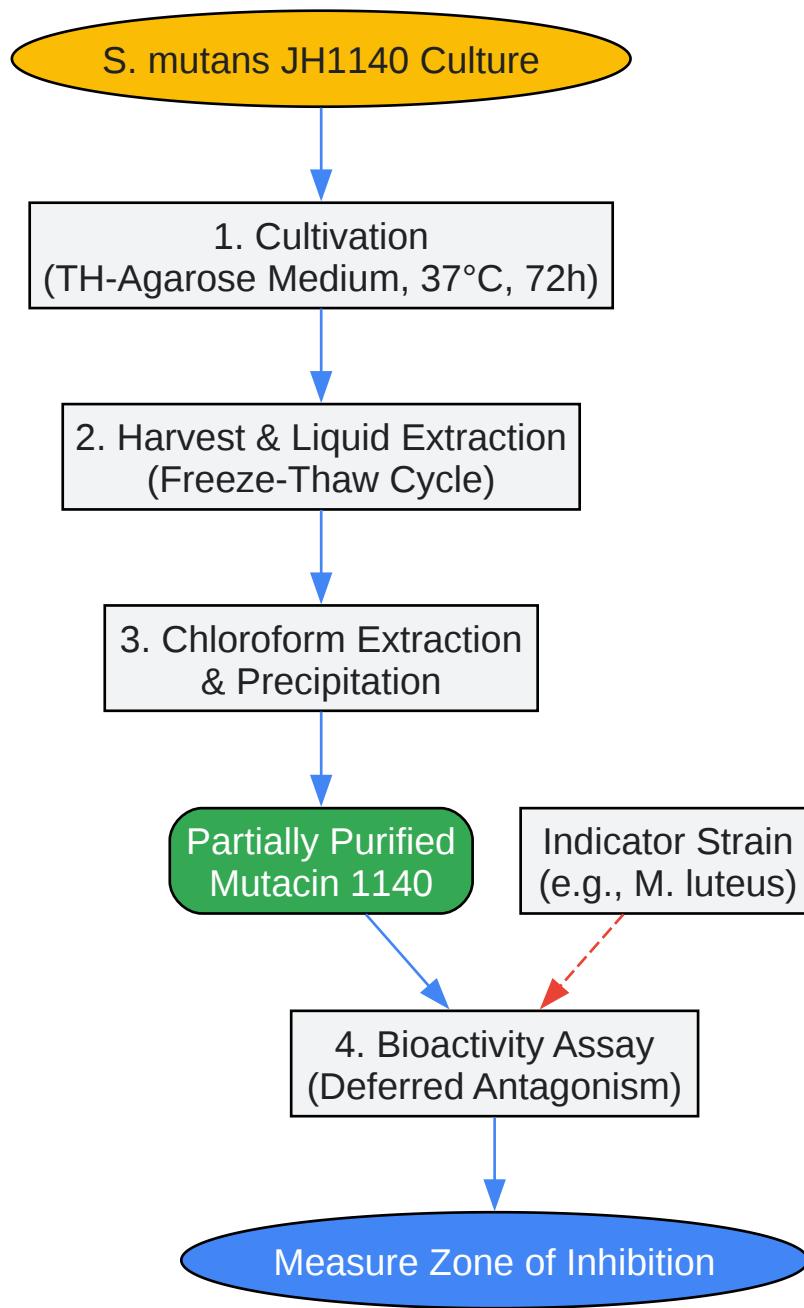
- Media Preparation: Prepare a semi-solid medium consisting of Todd-Hewitt (TH) broth supplemented with 0.3-0.5% agarose.[13][17] Agar is a less suitable substitute.[13][16] Autoclave to sterilize. For enhanced production, the media can be optimized with supplements (see Table 2).
- Inoculation: Prepare an overnight culture of *S. mutans* JH1140 in a suitable broth (e.g., THB or BHI). Stab inoculate the semi-solid TH-agarose medium with single colonies or a liquid culture inoculum.[18]
- Incubation: Incubate the plates anaerobically (or in a candle jar) at 37°C for 48-72 hours.[17] [18] Large zones of inhibition should be visible if overlaid with an indicator strain.

Purification of Mutacin 1140

This protocol is adapted from methods described for lantibiotic extraction.[11][13][16]

Protocol:

- Harvesting: After incubation, freeze the entire semi-solid medium at -80°C.[17] Thaw the frozen medium (e.g., in a 55°C water bath) to release the liquid phase.[17]
- Centrifugation: Centrifuge the thawed slurry at high speed (e.g., 20,000 x g for 30 minutes) to pellet the agarose and bacterial cells.[17] Collect the supernatant.
- Chloroform Extraction: Transfer the supernatant to a new tube and add an equal volume of chloroform. Mix vigorously. Lantibiotics are known to precipitate at the chloroform-aqueous interface.


- Precipitate Collection: Centrifuge the mixture (e.g., 2,500 x g for 8 minutes) to pellet the white precipitate containing **Mutacin 1140**.[\[13\]](#)
- Solubilization: Discard the supernatant. Dissolve the precipitate in a suitable solvent, such as 50% ethanol, to create a partially purified fraction (often referred to as Fraction A).[\[13\]](#)
- Further Purification (Optional): For higher purity, the solubilized fraction can be subjected to reverse-phase high-pressure liquid chromatography (RP-HPLC).

Deferred Antagonism Assay for Bioactivity

This assay qualitatively and semi-quantitatively measures the antimicrobial activity of the producer strain or purified fractions.[\[4\]](#)[\[11\]](#)[\[18\]](#)

Protocol:

- Producer Growth: Spot or stab-inoculate the *S. mutans* producer strain onto a fresh THY agar plate.[\[4\]](#)[\[11\]](#) Incubate anaerobically at 37°C for 18-24 hours to allow for mutacin production and diffusion into the agar.
- Producer Inactivation: Kill the producer colonies by exposing the plate to chloroform vapor for 30 minutes, followed by airing to evaporate, or by heating the plate at 65-80°C for 1-1.5 hours.[\[4\]](#)[\[19\]](#)
- Indicator Overlay: Prepare an overlay agar (e.g., BHI with 0.75% agar) kept molten at 42°C. Inoculate this top agar with an overnight culture of a sensitive indicator strain (e.g., *Micrococcus luteus* or *S. ratus BHT-2*) to a final concentration of ~10⁵ CFU/ml.[\[4\]](#)[\[16\]](#)
- Incubation and Observation: Pour the inoculated top agar over the plate containing the killed producer colonies. Incubate at 37°C for 18-24 hours.
- Analysis: Measure the diameter of the clear zone of growth inhibition around the producer colonies. The size of the zone is proportional to the amount of mutacin produced.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Mutacin 1140** production and testing.

Quantitative Data

Table 1: Antimicrobial Spectrum of Mutacin 1140

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a **Mutacin 1140** extract against various oral streptococci have been determined.[20]

Target Organism	Type	MIC (μ g/mL)	MBC (μ g/mL)
S. mutans	Mutans streptococci	15.63	31.25
S. sobrinus	Mutans streptococci	7.81	15.63
S. mitis	Non-mutans streptococci	1.95	3.91
S. gordonii	Non-mutans streptococci	1.95	3.91
S. sanguinis	Non-mutans streptococci	1.95	3.91
S. salivarius	Non-mutans streptococci	1.95	3.91

Data sourced from

Palakawong na
Ayudhya et al., 2018.
[\[20\]](#)

Table 2: Optimization of Media Components for Production

Production of **Mutacin 1140** in a minimal medium can be significantly enhanced by optimizing the concentration of specific media supplements.[\[21\]](#)

Component	Optimal Concentration	Observation
CaCl ₂	0.3% (w/v)	~40% increase in zone diameter compared to 0.2% or 0.5%. [21]
MgSO ₄	0.77% (w/v)	Significantly enhances production at high concentrations. [21]
ZnCl ₂	< 20 µg/mL	Production decreases at concentrations between 20-40 µg/mL. [21]

Data sourced from Neeti et al., 2010.[\[21\]](#)

Conclusion

Streptococcus mutans is a robust producer of **Mutacin 1140**, a lantibiotic with a potent, broad-spectrum antimicrobial activity. Its biosynthesis is a sophisticated process involving post-translational modifications encoded by the *lan* gene cluster and is elegantly regulated by the MutRS quorum-sensing system. The ability to produce high yields from semi-solid fermentation and the availability of detailed purification and assay protocols make it an accessible system for research. Given its efficacy against clinically relevant pathogens, **Mutacin 1140** and its production by *S. mutans* represent a valuable platform for the discovery and development of novel antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Mutacins of Streptococcus mutans: Regulation and Ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]
- 3. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen *Streptococcus mutans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Transport of the Lantibiotic Mutacin 1140 Produced by *Streptococcus mutans* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutacin 1140 - Wikipedia [en.wikipedia.org]
- 6. Lantibiotics - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant *Staphylococcus aureus* infection models in mice [frontiersin.org]
- 11. Site-Directed Mutations in the Lanthipeptide Mutacin 1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Bacteriocin Production in *Streptococcus mutans* by the Quorum-Sensing System Required for Development of Genetic Competence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic and Biochemical Analysis of Mutacin 1140, a Lantibiotic from *Streptococcus mutans* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The leader peptide of mutacin 1140 has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction and Characterization of an Effector Strain of *Streptococcus mutans* for Replacement Therapy of Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 21. Optimization of the Production of the Lantibiotic Mutacin 1140 in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to Streptococcus mutans as a Producer of Mutacin 1140]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1577344#streptococcus-mutans-as-a-producer-of-mutacin-1140>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com